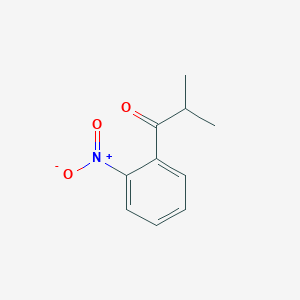

2-Methyl-1-(2-nitrophenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(2-nitrophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(2)10(12)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRIBGFCIOLNPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Methyl 1 2 Nitrophenyl Propan 1 One

Retrosynthetic Analysis and Strategic Disconnections for 2-Methyl-1-(2-nitrophenyl)propan-1-one

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available precursors. For this compound, two primary strategic disconnections are considered the most logical.

Strategy A: C-CO Bond Disconnection

The most apparent disconnection is the carbon-carbon bond between the aromatic ring and the carbonyl group. This leads to two synthons: a 2-nitrophenyl anion (or equivalent) and an isobutyryl cation (or equivalent).

Synthetic Equivalents:

The 2-nitrophenyl anion synthon can be realized as an organometallic reagent, such as 2-nitrophenylmagnesium bromide (a Grignard reagent).

The isobutyryl cation synthon is readily available as an acylating agent like isobutyryl chloride or isobutyric anhydride (B1165640).

This disconnection strategy points directly towards either a Friedel-Crafts acylation or an organometallic coupling reaction.

Strategy B: C-N Bond Disconnection (Functional Group Interconversion)

An alternative approach involves disconnecting the carbon-nitrogen bond of the nitro group. This is considered a functional group interconversion (FGI) approach, where the nitro group is envisioned as being introduced onto a pre-existing ketone.

Synthetic Precursor: This strategy identifies 2-methyl-1-phenylpropan-1-one as the key intermediate. The synthesis is then simplified to the preparation of this precursor followed by a nitration step. This route often proves more practical than Strategy A, as it avoids the challenges associated with reactions on highly deactivated nitro-aromatic rings.

Classical Synthetic Approaches to this compound

Classical methods remain fundamental in organic synthesis, offering reliable pathways to the target compound, primarily through electrophilic aromatic substitution or the use of organometallic reagents.

Friedel-Crafts Acylation Strategies and Variations

Direct Friedel-Crafts acylation of nitrobenzene (B124822) with isobutyryl chloride is generally not feasible. The nitro group is a powerful deactivating group, making the aromatic ring highly resistant to electrophilic substitution. libretexts.orglibretexts.orgstackexchange.com Furthermore, the nitro group is a meta-director, meaning any small amount of product formed would be the meta-isomer, not the desired ortho-isomer.

A more effective strategy involves a two-step sequence:

Friedel-Crafts Acylation of Benzene (B151609): Benzene is first acylated with isobutyryl chloride or isobutyric anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 2-methyl-1-phenylpropan-1-one.

Nitration of the Ketone Precursor: The resulting ketone is then nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The acyl group is a meta-director; however, ortho-substitution is also observed. The isomers can then be separated using chromatographic techniques.

| Reaction Step | Reagents | Typical Conditions | Product |

| Acylation | Benzene, Isobutyryl Chloride, AlCl₃ | CS₂, 0°C to room temp | 2-Methyl-1-phenylpropan-1-one |

| Nitration | 2-Methyl-1-phenylpropan-1-one, HNO₃, H₂SO₄ | 0-10°C | Mixture of ortho- and meta-nitrated isomers |

This interactive table summarizes the two-step Friedel-Crafts and nitration approach.

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Grignard reactions)

This approach utilizes the C-CO bond disconnection strategy. It typically involves the reaction of an organometallic reagent derived from a 2-nitro-substituted aryl halide with an appropriate electrophile.

A common method involves the preparation of a Grignard reagent, such as 2-nitrophenylmagnesium bromide, from 1-bromo-2-nitrobenzene. However, the formation and subsequent reaction of Grignard reagents containing nitro groups can be problematic due to the potential for the organometallic reagent to react with the electrophilic nitro group of another molecule.

A more controlled alternative is the reaction of an organometallic reagent with a derivative of 2-nitrobenzoic acid, such as 2-nitrobenzoyl chloride. For instance, an isopropyl Grignard reagent (isopropylmagnesium bromide) could be added to 2-nitrobenzoyl chloride. This reaction must be carefully controlled, as Grignard reagents can add twice to acyl chlorides. saskoer.capearson.com

| Reactant 1 | Reactant 2 | Key Challenge | Potential Product |

| Isopropylmagnesium Bromide | 2-Nitrobenzoyl Chloride | Over-addition of the Grignard reagent | This compound |

| 2-Nitrophenylmagnesium Bromide | Isobutyronitrile | Compatibility of Grignard reagent with nitro group | Imine intermediate, then ketone upon hydrolysis masterorganicchemistry.com |

This interactive table outlines potential organometallic coupling routes.

Oxidative and Reductive Transformations in Precursor Synthesis

Oxidative and reductive steps are often crucial for preparing the necessary precursors or for converting an intermediate into the final target molecule.

One key oxidative transformation is the oxidation of the corresponding secondary alcohol, 2-methyl-1-(2-nitrophenyl)propan-1-ol, to the desired ketone. This alcohol precursor could be synthesized via the Grignard reaction between 2-nitrobenzaldehyde (B1664092) and isopropylmagnesium bromide. The subsequent oxidation can be achieved using various standard oxidizing agents.

| Oxidizing Agent | Reaction Conditions | Outcome |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | Mild oxidation to the ketone |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | Strong oxidation, risk of side reactions |

| Swern Oxidation (DMSO, oxalyl chloride) | Low temperature (-78°C) | Mild and efficient conversion to the ketone |

This interactive table summarizes common methods for the oxidation of the precursor alcohol.

This approach offers good control over the final product, as the ortho-nitro substitution pattern is established early in the synthesis with 2-nitrobenzaldehyde as the starting material.

Modern and Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For the synthesis of this compound and its derivatives, this includes the use of advanced catalytic systems.

Photocatalytic and Electrocatalytic Routes to Aryl Ketones

Traditional methods for the synthesis of aryl ketones, such as Friedel-Crafts acylation, often face limitations, particularly when dealing with deactivated aromatic rings like those bearing a nitro group. The strong electron-withdrawing nature of the nitro group renders the aromatic ring significantly less nucleophilic, thereby impeding the classical electrophilic aromatic substitution. Consequently, direct acylation of nitrobenzene with isobutyryl chloride is generally not a feasible route for the synthesis of this compound.

Modern synthetic chemistry has turned to photocatalytic and electrocatalytic methods to overcome these challenges. These techniques utilize light energy or electrical current, respectively, to generate highly reactive intermediates under mild conditions, often enabling transformations that are difficult to achieve through conventional thermal methods.

Photocatalytic Approaches: The synthesis of aryl ketones via photocatalysis often involves the generation of radical intermediates. One common strategy is the photoinduced α-arylation of ketones. In a potential photocatalytic synthesis of this compound, a suitable 2-nitrophenyl-containing precursor, such as 2-nitroiodobenzene or a 2-nitrophenyldiazonium salt, could be used as the aryl source. This would react with a propan-1-one derivative under irradiation in the presence of a photocatalyst. The photocatalyst, upon absorbing light, can facilitate single-electron transfer (SET) processes, leading to the formation of a 2-nitrophenyl radical. This radical can then be trapped by an enolate or enol equivalent of isobutyrophenone (B147066) to form the desired product.

| Starting Material (Aryl Source) | Ketone Precursor | Photocatalyst (Example) | Light Source | General Observations |

| 2-Nitroiodobenzene | Isobutyrophenone enolate | Ru(bpy)₃²⁺ or organic dyes | Visible Light | This route would involve the reductive cleavage of the carbon-iodine bond. |

| 2-Nitrophenyldiazonium salt | Silyl enol ether of isobutyrophenone | Eosin Y | Green Light | Diazonium salts are highly reactive radical precursors. |

Electrocatalytic Strategies: Electrocatalysis offers another powerful tool for the synthesis of aryl ketones. Electrosynthesis can proceed through either oxidative or reductive pathways. For the preparation of this compound, an electroreductive coupling could be envisioned. For instance, the electrochemical reduction of 2-nitrohalobenzenes can generate a 2-nitrophenyl radical anion or a related reactive species. This intermediate could then react with an appropriate electrophilic partner, such as isobutyryl chloride, at the cathode. Alternatively, an electro-oxidative approach might involve the oxidation of a 2-nitrophenyl boronic acid derivative, which could then couple with a suitable nucleophile.

| Electrode | Precursors | Electrolyte/Solvent | Potential Advantages |

| Cathode (e.g., Graphite, Glassy Carbon) | 2-Nitrochlorobenzene, Isobutyryl chloride | Acetonitrile, Tetrabutylammonium tetrafluoroborate | Avoids the use of stoichiometric metallic reducing agents. |

| Anode (e.g., Platinum, Carbon) | 2-Nitrophenylboronic acid, Isobutyrophenone | Dichloromethane, Supporting electrolyte | Can be performed under mild conditions. |

Green Chemistry Principles in the Synthesis of Nitro-Substituted Ketones

The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of nitro-substituted ketones, including this compound, can benefit significantly from the application of these principles.

A key consideration in the synthesis of nitroaromatic compounds is the nitration step itself. Traditional nitration methods often employ a hazardous mixture of concentrated nitric and sulfuric acids, leading to the generation of significant acidic waste and potential for runaway reactions. Green alternatives focus on milder and more selective nitrating agents, as well as the use of solid acid catalysts or enzymatic processes.

For the synthesis of β-nitro ketones, an eco-friendly improvement on the traditional Miyakoshi procedure has been developed. This method utilizes a solid-supported nitrite (B80452) and acetic acid in an emerging green solvent, cyclopentyl methyl ether (CPME). This approach is applicable to a variety of α,β-unsaturated ketones and minimizes waste through simple filtration and solvent evaporation.

Biocatalysis presents a promising green route for the synthesis of nitroaromatic compounds. Researchers have developed biocatalyst systems capable of transferring a nitro group to aromatic moieties with high efficiency and regioselectivity, operating in an environmentally friendly manner.

In the context of preparing this compound, applying green chemistry principles would involve:

Atom Economy: Designing a synthesis that maximizes the incorporation of all materials used in the process into the final product. Addition reactions are generally preferred over substitutions or eliminations.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. This is a core principle of both photocatalytic and electrocatalytic methods.

Renewable Feedstocks: Where possible, utilizing starting materials derived from renewable resources.

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Selectivity in this compound Preparation

A comparative analysis of potential synthetic routes to this compound is crucial for selecting the most sustainable and efficient method. The analysis considers synthetic efficiency (yield), atom economy, and selectivity (chemo-, regio-, and stereoselectivity).

Let's compare this hypothetical traditional route with a potential photocatalytic approach:

| Parameter | Hypothetical Traditional Route (Acylation then Nitration) | Hypothetical Photocatalytic Route (Cross-Coupling) |

| Synthetic Efficiency (Yield) | Likely low due to the formation of multiple isomers at each step and the need for purification. | Potentially higher yields under optimized conditions, with the possibility of greater selectivity. |

| Atom Economy | Poor, due to the generation of byproducts in both the acylation (e.g., HCl, AlCl₃ waste) and nitration (e.g., H₂SO₄, water) steps. | Potentially higher, especially if catalytic amounts of the photocatalyst are used. The main byproduct might be a halide salt. |

| Selectivity | Low regioselectivity in both acylation and nitration steps, leading to a mixture of products. | Potentially high regioselectivity depending on the choice of catalyst and reaction conditions, targeting the specific C-C bond formation. |

| Reaction Conditions | Often harsh (e.g., strong acids, high temperatures). | Typically mild (e.g., room temperature, visible light). |

| Environmental Impact | High, due to the use of hazardous reagents and the generation of significant waste. | Lower, with the potential for using less toxic reagents and generating less waste. |

Atom Economy Calculation (Illustrative Example):

The atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%.

For a hypothetical photocatalytic reaction: 2-Nitroiodobenzene + Isobutyrophenone enolate -> this compound + Iodide salt

Assuming the enolate is generated in situ with a base, the atom economy would depend on the specific base and solvent used. However, in principle, cross-coupling reactions can achieve higher atom economy than multi-step syntheses involving protecting groups or stoichiometric reagents.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1 2 Nitrophenyl Propan 1 One

Reactions Involving the Ketone Carbonyl Group

The carbonyl group in 2-Methyl-1-(2-nitrophenyl)propan-1-one is a key site for chemical transformations. As an electrophilic center, it is susceptible to attack by nucleophiles. Furthermore, the presence of a hydrogen atom on the adjacent tertiary carbon (the alpha-proton) allows for enolate formation and subsequent reactions. The electron-withdrawing nature of the ortho-nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its unsubstituted phenyl analogue. libretexts.orgallstudiesjournal.com

Nucleophilic addition is a fundamental reaction class for ketones. libretexts.org For this compound, this includes reactions with amines to form imines and enamines, and reactions with organometallic reagents or reducing agents to produce alcohols.

Imine and Enamine Formation: The reaction of the ketone with a primary amine (R-NH₂) under acid catalysis yields an imine (a Schiff base), while reaction with a secondary amine (R₂NH) produces an enamine . allstudiesjournal.com The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration leads to the final product. Due to steric hindrance from the isopropyl group, these reactions may proceed slower than with less hindered ketones.

Alcohol Derivatization: The ketone can be reduced to the corresponding secondary alcohol, 2-Methyl-1-(2-nitrophenyl)propan-1-ol , using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com Alternatively, the addition of organometallic reagents, such as Grignard reagents (R-MgBr), results in the formation of tertiary alcohols via the creation of a new carbon-carbon bond. youtube.comorganic-chemistry.org

| Reagent Type | Specific Reagent | Product Type | General Reaction |

| Primary Amine | R-NH₂ | Imine | Ketone → Imine |

| Secondary Amine | R₂NH | Enamine | Ketone → Enamine |

| Hydride Reductant | NaBH₄, LiAlH₄ | Secondary Alcohol | Ketone → Alcohol |

| Organometallic | R-MgBr, R-Li | Tertiary Alcohol | Ketone → Alcohol |

The tertiary hydrogen atom alpha to the carbonyl group is acidic and can be removed by a base to form an enolate ion. This enolate is a potent carbon nucleophile and can participate in various reactions, most notably aldol-type condensations. masterorganicchemistry.comyoutube.com

In a crossed or mixed aldol (B89426) condensation, the enolate of this compound could react with an aldehyde or another ketone that acts as the electrophile. youtube.comyoutube.com Alternatively, the ketone itself could serve as the electrophile for another enolate. The reaction typically involves the nucleophilic addition of the enolate to the carbonyl group of the electrophile, forming a β-hydroxy ketone (the aldol addition product). masterorganicchemistry.com If the reaction is heated, this intermediate can undergo dehydration to yield an α,β-unsaturated ketone (the aldol condensation product). masterorganicchemistry.comyoutube.com The bulky isopropyl group would influence the stereochemical outcome of the addition.

The Baeyer-Villiger oxidation converts ketones to esters using peroxyacids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other peroxides. numberanalytics.com The reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. adichemistry.com The regioselectivity of this rearrangement is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org

For this compound, the migrating groups are an isopropyl group (a secondary alkyl group) and a 2-nitrophenyl group. The established order of migratory aptitude generally places secondary alkyl groups higher than phenyl groups. organic-chemistry.org The presence of a strong electron-withdrawing group like the nitro group on the phenyl ring further decreases its ability to stabilize the partial positive charge in the transition state, thus significantly reducing its migratory aptitude. adichemistry.com Therefore, the isopropyl group is predicted to migrate preferentially, yielding isopropyl 2-nitrobenzoate as the major product.

| Migratory Group | Relative Migratory Aptitude | Expected Migration for this compound |

| Tertiary alkyl | Highest | N/A |

| Secondary alkyl (isopropyl) | High | Predicted to Migrate |

| Phenyl | Medium | Low |

| Primary alkyl | Lower | N/A |

| Methyl | Lowest | N/A |

Transformations of the Nitroaromatic Moiety

The nitro group is a versatile functional group that can undergo reduction to various oxidation states and can participate in intramolecular reactions, particularly due to its ortho position relative to the ketone side chain.

The reduction of the aromatic nitro group is a common and important transformation. Depending on the reducing agent and reaction conditions, a variety of products can be obtained.

Amines: The most common reduction product is the corresponding primary amine, 1-(2-aminophenyl)-2-methylpropan-1-one (B1279989) . nih.gov This transformation can be achieved using several methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or dissolving metal reductions (e.g., Fe in acetic acid, Zn in water, or SnCl₂ in HCl). nih.govrsc.org The selective reduction of the nitro group without affecting the ketone can be challenging, as some powerful reducing agents can reduce both functionalities. stackexchange.com

Hydroxylamines and Azoxy Compounds: Partial reduction of the nitro group can lead to other functional groups. Milder reducing agents or carefully controlled conditions can yield N-(2-isobutyrylphenyl)hydroxylamine. Further condensation reactions between the hydroxylamine (B1172632) and unreacted nitroso intermediates (another reduction intermediate) can lead to the formation of azoxy compounds.

| Reducing Agent/System | Typical Product | Notes |

| H₂ / Pd, Pt, or Ni | Amine | Common method for complete reduction. |

| Fe / Acetic Acid | Amine | Often used for its selectivity and mild conditions. nih.gov |

| SnCl₂ / HCl | Amine | A classic method for nitro group reduction. |

| Zn / H₂O | Amine | A greener alternative for reductive processes. rsc.org |

| Controlled catalytic transfer hydrogenation | Hydroxylamine | Can sometimes be isolated under specific conditions. |

The ortho positioning of the ketone and nitro groups facilitates intramolecular reactions, most notably after the reduction of the nitro group. This proximity effect is a classic example of an ortho-effect, where adjacent substituents react with each other to form cyclic products.

A prominent example is the Friedländer annulation , which is a synthesis of quinolines. nih.govyoutube.com In this context, the in situ reduction of this compound to 1-(2-aminophenyl)-2-methylpropan-1-one creates an intermediate where the newly formed amino group can react with the neighboring ketone. nih.govresearchgate.netresearchgate.net This intramolecular condensation, typically promoted by acid or base, involves the formation of an imine followed by cyclization and dehydration to yield a highly substituted quinoline (B57606), specifically 4-isopropylquinoline . This domino reaction, combining nitro reduction and cyclization in one pot, is an efficient method for synthesizing heterocyclic structures. nih.govorganic-chemistry.org

Photoreactivity of the Nitro Group: Nitro-Nitrite Rearrangement and Related Processes

The photoreactivity of this compound is largely dictated by the presence of the ortho-nitrobenzyl moiety. Upon irradiation with UV light, compounds containing this chromophore undergo a characteristic intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. nih.gov This initial step leads to the formation of a transient species known as an aci-nitro tautomer. nih.govresearchgate.net

The aci-nitro intermediate is a key branching point in the photochemical pathway. It can undergo a series of rearrangements, including a nitro-nitrite rearrangement, which involves the migration of an oxygen atom from the nitro group to the benzylic carbon, ultimately leading to the formation of a 2-nitrosobenzaldehyde derivative and the release of the protected molecule. nih.govresearchgate.net

Another significant process is the cyclization of the aci-nitro intermediate to form a bicyclic oxazole (B20620) or a benzisoxazoline derivative, which can then undergo further reactions. researchgate.netrsc.org The specific pathway taken and the final products are highly dependent on the molecular structure and the reaction conditions, such as the solvent. researchgate.netrsc.org For instance, photoirradiation of α-(2-nitrophenyl)ketones can produce cyclic hydroxamates through a mechanism involving oxygen transfer from the nitro group to the benzylic position, forming an α-hydroxyketone with a nitroso group. rsc.org

Theoretical studies have been employed to understand the energetics of these transformations. For example, calculations on 2-nitrotoluene (B74249), a related compound, have shown that the transformation of the aci-nitro intermediate involves a significant activation barrier. researchgate.netacs.org The decay of the aci-nitro intermediates often follows complex kinetics due to the formation of different tautomers and their varying stability and reactivity. researchgate.net

The quantum yield of these photoreactions, which is a measure of the efficiency of the process, can vary depending on the substitution pattern of the aromatic ring and the nature of the alkyl chain. researchgate.net

Reactivity of the Phenyl Ring and Alkyl Chain

The phenyl ring of this compound is subject to electrophilic aromatic substitution reactions. The nitro group (-NO₂) and the acyl group (-C(O)CH(CH₃)₂) are both electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. organicmystery.com This deactivation occurs because these groups pull electron density from the ring, making it less nucleophilic. organicmystery.com

According to the principles of electrophilic aromatic substitution, deactivating groups direct incoming electrophiles to the meta position. organicmystery.commasterorganicchemistry.com Therefore, reactions such as nitration, sulfonation, and halogenation on the 2-nitrophenyl moiety of this compound would be expected to yield the meta-substituted product.

The general mechanism for electrophilic aromatic substitution involves two main steps. msu.edu First, the electrophile attacks the π-electron system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion or σ-complex. msu.edu In the second step, a base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. msu.edu The first step is typically the rate-determining step of the reaction. masterorganicchemistry.commsu.edu

The propane (B168953) chain of this compound can participate in radical reactions. The tertiary hydrogen atom at the α-position to the carbonyl group is susceptible to abstraction by radicals. This abstraction would lead to the formation of a resonance-stabilized radical intermediate.

Aromatic nitro compounds can also undergo radical reactions. libretexts.org For instance, under certain conditions, the nitro group can be reduced to a nitro radical anion. The fate of these radical species depends on the reaction conditions and the presence of other reactive species.

Kinetic and Thermodynamic Aspects of this compound Transformations

The kinetics of the transformations of this compound, particularly its photochemical reactions, have been a subject of interest. The decay of the transient aci-nitro intermediates formed upon photolysis often exhibits biexponential kinetics, indicating the presence of at least two distinct species with different decay rates. researchgate.net

The following table provides a hypothetical representation of kinetic data for the decay of aci-nitro intermediates at different temperatures, which could be used to calculate the activation energy.

| Temperature (K) | Rate Constant (k, s⁻¹) |

| 298 | 1.5 x 10³ |

| 308 | 3.2 x 10³ |

| 318 | 6.5 x 10³ |

| 328 | 1.3 x 10⁴ |

This is a hypothetical data table for illustrative purposes.

From such data, an Arrhenius plot (ln(k) vs 1/T) can be constructed to determine the activation energy.

The solvent can have a significant impact on the reaction pathways and rates of transformations involving this compound. researchgate.netrsc.org In the context of photoreactions of nitroaromatic compounds, the solvent can influence the stability and reactivity of the excited states and intermediates. researchgate.netrsc.orgbohrium.comnsf.gov For example, the photochemistry of some nitroaromatics in organic solvents can differ significantly from that in aqueous solutions. researchgate.netrsc.org While for some nitrophenols the solvent effects on their electronic structure and photochemistry are minimal, for others, like 2,4-dinitrophenol, a dramatically increased reactivity is observed in 2-propanol compared to water. researchgate.netrsc.orgbohrium.comnsf.gov This has been attributed to strong interactions between the solvent molecule and the nitro group in the excited state. researchgate.netrsc.orgbohrium.comnsf.gov

The rate of decay of the aci-nitro intermediate in the photoreactions of 2-nitrobenzyl compounds is also sensitive to the solvent, as well as pH and the nature of any leaving groups. researchgate.net

Catalysis can also play a crucial role in directing the reaction pathways. For example, the cyclization of the aci-nitro intermediate in the rearrangement of 2-nitrotoluene is suggested to be acid-catalyzed around neutral pH, while the subsequent ring-opening is base-catalyzed. acs.org Base-induced transformations of ortho-nitrobenzylketones can lead to different products, such as intramolecular displacement of the nitro group or a nitro-nitrite rearrangement, depending on the reaction conditions. documentsdelivered.com

The following table summarizes the general effects of solvent polarity and catalysis on key reaction steps.

| Reaction Step | Solvent Polarity Effect | Catalysis |

| aci-nitro formation | Can influence quantum yield | Generally not catalyzed |

| aci-nitro cyclization | Can affect rate and product distribution | Acid-catalyzed |

| Ring-opening of cyclic intermediate | Can affect rate | Base-catalyzed |

| Nitro-nitrite rearrangement | Solvent can stabilize intermediates | Can be influenced by acid or base |

Lack of Specific Research Data Hinders Exploration of this compound in Catalytic Transformations

Despite a comprehensive search of scientific literature, detailed research findings on the organocatalytic and metal-catalyzed transformations specifically utilizing this compound are not available. This scarcity of data prevents a thorough analysis and discussion as outlined in the requested article structure.

The exploration of chemical reactivity and mechanistic investigations for a specific compound relies heavily on published experimental data. Such data, typically including reaction conditions, catalysts, yields, and stereoselectivities, are essential for a detailed scientific article. In the case of this compound, the absence of such specific studies in the public domain makes it impossible to construct an evidence-based narrative on its behavior in organocatalytic and metal-catalyzed reactions.

While broader research exists on the catalytic transformations of related compound classes, such as ortho-nitroaryl ketones in general, direct extrapolation of these findings to this compound without specific experimental validation would be speculative and scientifically unsound. The unique steric and electronic properties imparted by the methyl and nitro groups on the propane-1-one structure can significantly influence its reactivity, making direct comparisons to other ketones unreliable.

Consequently, the requested in-depth article, complete with data tables and detailed research findings on the organocatalytic and metal-catalyzed transformations of this compound, cannot be generated at this time due to the lack of primary research on this specific chemical entity.

Theoretical and Computational Chemistry Studies of 2 Methyl 1 2 Nitrophenyl Propan 1 One

Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A comprehensive DFT study of 2-Methyl-1-(2-nitrophenyl)propan-1-one would provide fundamental insights into its chemical nature.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

FMO theory is a key application of molecular orbital theory in describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would be crucial for predicting its behavior in chemical reactions. The energy gap between the HOMO and LUMO is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. A small energy gap would suggest higher reactivity.

To provide a concrete analysis, data for the following parameters would be required:

Energy of the HOMO (in eV or Hartrees)

Energy of the LUMO (in eV or Hartrees)

HOMO-LUMO energy gap (ΔE)

Without specific computational results for this compound, a data table for these values cannot be generated.

Charge Distribution, Dipole Moments, and Electrostatic Potential Maps

The distribution of electron density in a molecule is fundamental to understanding its polarity and how it interacts with other molecules. DFT calculations can provide detailed information on charge distribution through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of charges. An electrostatic potential map would visually represent the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

A detailed analysis would necessitate the following data:

Calculated dipole moment (in Debye)

Atomic charges on key atoms (e.g., the carbonyl oxygen and carbon, the nitro group nitrogen and oxygens)

This data is not currently available in the public domain for this compound.

Conformational Landscape and Stereochemical Considerations

The three-dimensional structure of a molecule is critical to its function and reactivity. The presence of rotatable bonds in this compound suggests a complex conformational landscape.

Potential Energy Surface (PES) Mapping and Global Minima Identification

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. muni.cz By systematically rotating the single bonds in this compound (e.g., the bond between the phenyl ring and the carbonyl group, and the bond between the carbonyl group and the isopropyl group) and calculating the energy at each step, a PES can be constructed. This would allow for the identification of the most stable conformation (the global minimum) and other low-energy conformers (local minima).

Intermolecular Interactions and Aggregation Behavior in Solvents

The behavior of this compound in solution would be influenced by its interactions with solvent molecules. Computational models can simulate these interactions to predict solubility and aggregation behavior. The polarity and hydrogen bonding capabilities of the solvent would play a crucial role. However, no such studies have been published for this compound.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the reactants, products, and any intermediates, it is possible to locate the transition state—the highest energy point along the reaction coordinate. youtube.com The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For a molecule like this compound, potential reactions for study could include its reduction, oxidation, or nucleophilic addition to the carbonyl group. Without experimental or theoretical studies on the reactivity of this compound, any discussion of its reaction mechanisms would be purely speculative.

Reaction Pathways and Energy Barriers for Key Transformations

The study of reaction pathways and the associated energy barriers is fundamental to understanding the chemical behavior of this compound. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of reactions involving this compound. These calculations can elucidate the step-by-step mechanisms of transformations, identify transition states, and determine the activation energies that govern reaction rates.

A hypothetical reaction pathway analysis for a key transformation of this compound, such as a reduction of the nitro group or a reaction at the carbonyl group, would involve the following computational steps:

Geometry Optimization: The three-dimensional structures of the reactant, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Energy Profile Construction: The relative energies of all species along the reaction coordinate are calculated to construct an energy profile, which reveals the activation energy (energy barrier) for each step.

Below is an interactive data table illustrating a hypothetical energy profile for a generic transformation of this compound, as would be determined by computational methods.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant | 0.0 | Starting material: this compound |

| Transition State 1 (TS1) | +25.3 | Energy barrier for the first step |

| Intermediate | +5.2 | A metastable species formed during the reaction |

| Transition State 2 (TS2) | +18.7 | Energy barrier for the second step |

| Product | -15.8 | The final product of the transformation |

Catalyst-Substrate Interactions and Binding Energy Calculations

Computational chemistry is also a powerful tool for investigating how catalysts interact with this compound to facilitate chemical reactions. Molecular modeling techniques can be used to study the non-covalent interactions between the substrate and the catalyst, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Understanding these interactions is crucial for designing more efficient and selective catalysts.

For a catalyzed reaction involving this compound, computational studies could provide insights into:

The geometry of the catalyst-substrate complex.

The key amino acid residues or functional groups of the catalyst involved in binding.

A hypothetical breakdown of the binding energy components for the interaction of this compound with a generic catalyst is presented in the table below.

| Energy Component | Contribution (kcal/mol) | Description |

| Van der Waals Energy | -8.5 | Favorable dispersion and repulsion interactions |

| Electrostatic Energy | -12.3 | Favorable interactions between charged/polar groups |

| Polar Solvation Energy | +15.7 | Unfavorable energy change upon desolvation of polar groups |

| Nonpolar Solvation Energy | -2.1 | Favorable energy change from hydrophobic effects |

| Total Binding Energy | -7.2 | Overall strength of the interaction |

Spectroscopic Parameter Prediction (e.g., IR vibrational modes, NMR chemical shifts for understanding structure-reactivity relationships)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the characterization of molecules and in understanding the relationship between their structure and reactivity.

Infrared (IR) Vibrational Modes: DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. researchgate.net These predicted IR spectra can be compared with experimental data to confirm the structure of a compound and to assign specific vibrational modes to particular functional groups. For this compound, theoretical calculations could predict the characteristic stretching frequencies of the carbonyl (C=O) group and the nitro (NO₂) group, providing insights into how these groups might be affected by changes in the molecular environment or by participation in chemical reactions.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of NMR chemical shifts is another important application of computational chemistry. nih.gov By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts. These predictions can be invaluable for assigning signals in complex NMR spectra and for confirming the structure of a molecule. For this compound, computational predictions of ¹H and ¹³C NMR chemical shifts could help in assigning the resonances of the aromatic and aliphatic protons and carbons.

The following table provides hypothetical predicted spectroscopic data for this compound.

| Spectroscopic Parameter | Predicted Value | Functional Group/Atom |

| IR Frequency (C=O) | ~1690 cm⁻¹ | Carbonyl group |

| IR Frequency (NO₂) symm. | ~1350 cm⁻¹ | Nitro group |

| IR Frequency (NO₂) asymm. | ~1530 cm⁻¹ | Nitro group |

| ¹H NMR (aromatic) | 7.5-8.2 ppm | Phenyl protons |

| ¹H NMR (methine) | ~3.5 ppm | -CH(CH₃)₂ |

| ¹H NMR (methyl) | ~1.2 ppm | -CH(CH₃)₂ |

| ¹³C NMR (carbonyl) | ~200 ppm | C=O carbon |

| ¹³C NMR (aromatic) | 124-150 ppm | Phenyl carbons |

Machine Learning Approaches for Predicting Reactivity and Selectivity of this compound Derivatives

Machine learning (ML) is an emerging and powerful tool in computational chemistry for predicting the reactivity and selectivity of molecules. arxiv.orgnih.govnih.govresearchgate.netresearchgate.net By training algorithms on large datasets of known reactions, ML models can learn to identify the key molecular features that govern chemical behavior. These trained models can then be used to predict the outcomes of new, untested reactions with high speed and accuracy.

For derivatives of this compound, a machine learning approach could be developed to predict their reactivity in a particular transformation. This would typically involve the following steps:

Data Collection: A dataset of related reactions with known outcomes (e.g., reaction yields, enantiomeric excesses) is compiled.

Descriptor Calculation: A set of numerical descriptors that represent the structural and electronic properties of the reactants is calculated.

Model Training: A machine learning algorithm, such as a random forest or a neural network, is trained on the dataset to learn the relationship between the descriptors and the reaction outcome.

Model Validation: The predictive power of the model is assessed using a separate test set of reactions that were not used in the training process.

Quantitative Structure-Activity Relationship (QSAR) models, a type of machine learning model, are often used to correlate molecular descriptors with biological activity or chemical reactivity. nih.govnih.govfarmaciajournal.commdpi.comufv.br For a series of this compound derivatives, a QSAR model could be developed to predict their reactivity based on descriptors such as electronic properties (e.g., Hammett parameters of substituents on the phenyl ring), steric parameters (e.g., Taft steric parameters), and topological indices.

A hypothetical QSAR model for predicting the relative reactivity of derivatives might take the following form:

log(k_rel) = c₀ + c₁σ + c₂E_s + c₃logP

Where:

log(k_rel) is the logarithm of the relative rate constant.

σ is the Hammett substituent constant.

E_s is the Taft steric parameter.

logP is the logarithm of the partition coefficient, representing hydrophobicity.

c₀, c₁, c₂, and c₃ are coefficients determined from the model training.

This model could then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the selection of candidates for experimental investigation.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 2 Methyl 1 2 Nitrophenyl Propan 1 One Derivatives

Application of Multidimensional NMR Spectroscopy for Complex Product Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules, including derivatives of 2-Methyl-1-(2-nitrophenyl)propan-1-one. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, 2D NMR techniques are essential for elucidating the connectivity and spatial relationships between atoms, particularly in intricate reaction products. modgraph.co.ukstudylib.netyoutube.comlibretexts.org

Correlation Spectroscopy (COSY) is employed to identify scalar-coupled protons, typically those separated by two or three bonds (²JHH and ³JHH). For a derivative of this compound, a COSY spectrum would reveal correlations between the methine proton and the methyl protons of the isopropyl group, as well as correlations between adjacent protons on the aromatic ring. This information is vital for establishing the spin systems within the molecule. modgraph.co.ukstudylib.netyoutube.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms (¹JCH). This technique is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For the parent compound, the HSQC/HMQC spectrum would show cross-peaks connecting the methine proton to its corresponding carbon, the methyl protons to their carbon, and each aromatic proton to its respective carbon atom. youtube.comlibretexts.org

By combining the information from these multidimensional NMR experiments, a detailed and unambiguous structural elucidation of complex reaction products of this compound can be achieved.

Table 1: Representative 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations | HSQC/HMQC Correlations (Carbon) | HMBC Correlations (Carbon) |

|---|---|---|---|

| Aromatic Protons | Adjacent Aromatic Protons | Directly Attached Aromatic Carbons | Carbonyl Carbon, Other Aromatic Carbons |

| Methine Proton (CH) | Methyl Protons (CH₃) | Methine Carbon | Carbonyl Carbon, Methyl Carbons |

| Methyl Protons (CH₃) | Methine Proton (CH) | Methyl Carbon | Carbonyl Carbon, Methine Carbon |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Reaction Pathway Intermediates

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are powerful analytical techniques for identifying and characterizing transient intermediates in reaction pathways. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for proposed intermediates. Tandem MS allows for the structural elucidation of these species through controlled fragmentation. nih.govresearchgate.netnih.govnih.gov

In the study of reactions involving this compound, electrospray ionization (ESI) coupled with HRMS can be used to detect charged intermediates in the reaction mixture. The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to these intermediates, which is the first step in their identification. nih.govrsc.org

Once an intermediate is detected, tandem MS (MS/MS) can be employed to gain structural information. In a typical MS/MS experiment, the ion of interest is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the precursor ion's structure. For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of the nitro group (NO₂) or related species like NO and HNO₂. nih.govresearchgate.net The fragmentation patterns can reveal the connectivity of the molecule and the location of functional groups.

For example, a proposed reaction intermediate could be isolated in the mass spectrometer and fragmented. The analysis of the fragment ions could confirm the presence of key structural motifs and help to distinguish between different isomeric possibilities. This approach is particularly valuable for identifying short-lived intermediates that are difficult to isolate and characterize by other means. nih.govrsc.org

Table 2: Expected HRMS Fragmentation Patterns for Nitroaromatic Intermediates

| Precursor Ion | Characteristic Neutral Loss | Fragment Ion |

|---|---|---|

| [M + H]⁺ | NO₂ | [M + H - NO₂]⁺ |

| [M + H]⁺ | H₂O | [M + H - H₂O]⁺ |

| [M - H]⁻ | NO | [M - H - NO]⁻ |

| [M - H]⁻ | CO | [M - H - CO]⁻ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and how they are transformed during a chemical reaction. These techniques are complementary and can be used to monitor the progress of reactions involving this compound derivatives. desertcart.inresearchgate.netnih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups. For this compound, the FT-IR spectrum would be expected to show strong absorption bands for the carbonyl (C=O) stretching vibration (around 1680-1700 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively). researchgate.netnih.gov

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the carbonyl and nitro groups, as well as for the aromatic ring vibrations. desertcart.inresearchgate.net

By comparing the FT-IR and Raman spectra of the starting material, intermediates, and final products, it is possible to track the transformation of functional groups. For example, the disappearance of the carbonyl and nitro group bands and the appearance of new bands corresponding to other functional groups would provide evidence for the conversion of the starting material.

Table 3: Representative Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1680 - 1700 | 1680 - 1700 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1380 | 1340 - 1380 |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 | 2850 - 3000 |

Electronic Absorption and Emission Spectroscopy for Excited State Processes

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure and excited-state dynamics of molecules. For nitroaromatic compounds like this compound, these methods can provide insights into the nature of electronic transitions and the pathways for de-excitation. rsc.orgnih.govmdpi.comnih.gov

The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitro group, an electron-withdrawing group, can significantly influence the position and intensity of these bands. The π → π* transitions are typically intense and occur at shorter wavelengths, while the n → π* transitions are weaker and appear at longer wavelengths. researchgate.netscialert.netresearchgate.netnih.gov

Fluorescence spectroscopy provides information about the emissive decay from the first excited singlet state (S₁). Many nitroaromatic compounds are known to be weakly fluorescent or non-fluorescent due to efficient intersystem crossing to the triplet state or other non-radiative decay pathways. The study of the fluorescence properties of this compound and its derivatives can reveal information about their excited-state lifetimes and the competition between radiative and non-radiative processes. researchgate.netsdu.dkrsc.orguci.edu

Time-resolved spectroscopic techniques can be used to study the dynamics of the excited states. For instance, femtosecond transient absorption spectroscopy can monitor the formation and decay of excited states and reactive intermediates on a very short timescale, providing a detailed picture of the photochemical and photophysical processes that occur after light absorption. nih.govuci.edursc.orgchemrxiv.org

Table 4: Representative Electronic Spectroscopy Data for a Nitrophenyl Ketone

| Technique | Parameter | Typical Value |

|---|---|---|

| UV-Vis Absorption | λmax (π → π*) | 250 - 280 nm |

| UV-Vis Absorption | λmax (n → π*) | 320 - 360 nm |

| Fluorescence Emission | λem | > 400 nm (often weak or quenched) |

| Excited State | Lifetime | Picoseconds to nanoseconds |

X-ray Crystallography of Co-crystals and Reaction Products for Solid-State Reactivity Insights

Furthermore, X-ray crystallography of co-crystals can provide valuable insights into intermolecular interactions and how they might influence solid-state reactivity. Co-crystals are crystalline solids that contain two or more different molecules in the same crystal lattice. By co-crystallizing a derivative of this compound with other molecules, it is possible to study the hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the packing of the molecules in the crystal. doi.orgresearchgate.netnih.govunife.it

The solid-state reactivity of a compound is often governed by the arrangement of the molecules in the crystal lattice. By analyzing the crystal structures of the starting material and the reaction product, it is possible to infer the mechanism of the solid-state reaction. For example, topochemical reactions are solid-state reactions in which the crystal structure of the product is related to the crystal structure of the reactant. X-ray crystallography can be used to determine if a reaction follows a topochemical pathway. nih.govrsc.orgresearchgate.net

Table 5: Illustrative Crystallographic Data for an Organic Co-crystal

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Z | 4 |

Applications of 2 Methyl 1 2 Nitrophenyl Propan 1 One As a Versatile Synthetic Building Block

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

The ortho-nitroaryl ketone structure is particularly well-suited for constructing nitrogen-containing heterocyclic rings through reductive cyclization strategies. In these reactions, the nitro group is chemically reduced to an amino group, which then undergoes an intramolecular reaction with the adjacent ketone or a derivative thereof to form the heterocyclic core. This approach is a cornerstone of heterocyclic chemistry for synthesizing important classes of compounds. organic-chemistry.orgorganic-chemistry.orgrsc.orgorganic-chemistry.orgmdpi.comresearchgate.netresearchgate.netunimi.it

Key synthetic transformations involving 2-Methyl-1-(2-nitrophenyl)propan-1-one as a precursor include:

Quinolines: Through processes like the Friedländer annulation, the reduction of the nitro group in this compound yields an ortho-aminoaryl ketone. This intermediate can then react with a compound containing an activated methylene (B1212753) group, leading to the formation of a substituted quinoline (B57606) ring. organic-chemistry.orgmdpi.com

Indoles: Reductive cyclization is a prominent method for indole (B1671886) synthesis. organic-chemistry.orgresearchgate.netunimi.itnih.gov For this compound, this would typically involve a reaction cascade where the nitro group is reduced, followed by an intramolecular cyclization and dehydration, potentially leading to indole derivatives.

Oxindoles: While less direct, synthetic routes to oxindoles can be envisaged. This may involve rearrangement reactions following the initial reduction of the nitro group or conversion of the ketone to a more suitable functional group for intramolecular cyclization.

Pyrazoles: The synthesis of pyrazoles generally requires a 1,3-dicarbonyl compound or its equivalent to react with hydrazine. This compound could be chemically modified to introduce a second carbonyl group or a related functional group, thereby creating the necessary precursor for pyrazole (B372694) ring formation.

| Target Heterocycle | Key Synthetic Strategy | General Reaction Description |

|---|---|---|

| Quinolines | Reductive Cyclization / Friedländer Annulation | Reduction of the nitro group to an amine, followed by condensation with an α-methylene ketone or aldehyde. organic-chemistry.orgorganic-chemistry.orgmdpi.com |

| Indoles | Reductive Cyclization (e.g., Bartoli or related syntheses) | Reduction of the nitro group and subsequent intramolecular cyclization, often catalyzed by a transition metal like palladium. organic-chemistry.orgresearchgate.netunimi.it |

| Oxindoles | Intramolecular C-H Functionalization/Rearrangement | After reduction of the nitro group, intramolecular reactions can be triggered to form the five-membered lactam ring. |

| Pyrazoles | Modification and Cyclocondensation | Requires initial chemical modification of the starting ketone to a 1,3-dicarbonyl derivative before condensation with hydrazine. |

Role in the Construction of Natural Products and Pharmaceutical Scaffolds

Nitrogen-containing heterocycles are ubiquitous in both natural products and synthetic pharmaceuticals, forming the core structure of many bioactive molecules. nih.govmdpi.comrsc.orgopenmedicinalchemistryjournal.com Consequently, building blocks like this compound are instrumental in medicinal chemistry for accessing novel molecular frameworks.

The quinoline and indole scaffolds, which can be synthesized from this precursor, are present in a vast array of pharmaceuticals, including antimalarials, anticancer agents, and antibiotics. The ability to introduce substituents onto the heterocyclic core through the choice of reaction partners makes this a flexible approach for generating libraries of compounds for drug discovery programs. The specific substitution pattern offered by this compound can lead to unique derivatives with potentially novel biological activities.

Integration into Polymeric Materials and Functional Organic Frameworks

While the direct use of this compound in polymer science is not extensively documented, its functional groups offer clear potential for incorporation into advanced materials.

To be used as a monomer, this compound would first need to be functionalized with a polymerizable group, such as a vinyl, acrylate, or styrenic moiety. This functionalized monomer could then be copolymerized with other monomers using techniques like atom transfer radical polymerization (ATRP). researchgate.net The presence of the nitrophenyl group might influence the polymerization kinetics, potentially acting as a retarder in some free-radical systems. researchgate.net

Post-polymerization modification is a powerful technique for introducing specific functionalities onto a pre-existing polymer backbone. researchgate.netnih.govchemrxiv.orgcmu.eduresearchgate.net A derivative of this compound, activated for coupling, could be attached to a polymer chain. For example, the nitro group could be reduced to an amine, which could then form an amide bond with a polymer containing carboxylic acid side chains. This approach allows for the precise introduction of the o-nitrobenzyl ketone moiety, which could impart photoreactive properties to the bulk material. researchgate.net

Contribution to Chemo- and Bio-Sensors (focus on chemical principles)

The nitroaromatic group is electrochemically active, making it a useful functional group for the development of chemical sensors. acs.orgacs.orgnih.govrsc.orgresearchgate.net The principle behind this application is the electrochemical reduction of the nitro group (–NO₂) to hydroxylamine (B1172632) (–NHOH) or amine (–NH₂) moieties. This reduction occurs at a specific electrical potential and generates a measurable current.

An electrochemical sensor could be constructed by immobilizing this compound or a derivative onto an electrode surface. acs.org The presence of certain analytes in a sample could interact with the compound, causing a detectable shift in the reduction potential or the current intensity. This forms the basis for quantitative detection. Techniques like differential pulse voltammetry (DPV) are particularly sensitive for detecting nitroaromatic compounds. rsc.org

In the context of biosensors, the compound could act as a signaling unit. For instance, a bioreporter could be genetically engineered to produce a green fluorescent protein in response to nitroaromatic compounds. rsc.org Alternatively, the compound could be part of a system where a biological recognition event (e.g., enzyme-substrate binding) triggers a change in the electrochemical signal of the nitro group.

| Sensor Type | Chemical Principle | Detection Method | Potential Application |

|---|---|---|---|

| Chemosensor | Electrochemical reduction of the aromatic nitro group. acs.orgrsc.org | Voltammetry (e.g., DPV) rsc.org | Detection of environmental pollutants or explosives. mdpi.com |

| Biosensor | Modulation of the electrochemical signal upon biorecognition or use as a substrate for a bioreporter. rsc.org | Electrochemical or Fluorescence Spectroscopy mdpi.com | Detection of specific biomolecules or toxins. |

Application in Photoreactive Materials and Photochromic Systems

The ortho-nitrobenzyl group is a well-established photolabile protecting group, often referred to as a "photocage." nih.govupenn.eduresearchgate.netrsc.org This functionality is inherent in the structure of this compound. Upon irradiation with UV light (typically around 365 nm), the molecule undergoes an intramolecular rearrangement. nih.govupenn.edu

The photochemical mechanism is initiated by the excited nitro group abstracting a hydrogen atom from the adjacent benzylic carbon. This leads to the formation of an aci-nitro intermediate, which rapidly rearranges and cleaves. researchgate.netresearchgate.net In the case of an ortho-nitrobenzyl ketone, this process results in the formation of an ortho-nitrosoaryl aldehyde or ketone. rsc.org This photoreaction is irreversible and can be used to trigger specific chemical events with high spatial and temporal control.

This property can be exploited in various applications:

Photodegradable Polymers: Incorporating this moiety into a polymer backbone can render the material degradable upon exposure to light. researchgate.net

Controlled Release Systems: The compound can be used to "cage" a bioactive molecule. Irradiation with light would then trigger the release of the active substance. rsc.org

Photoresists in Lithography: Materials containing ortho-nitrobenzyl groups can change their solubility upon irradiation, a key principle in the fabrication of microelectronics. nih.gov

While some nitrobenzyl compounds exhibit photochromism (a reversible color change upon irradiation), the classic photoreaction of ortho-nitrobenzyl ketones is typically an irreversible cleavage. acs.org

Future Directions and Emerging Research Perspectives for 2 Methyl 1 2 Nitrophenyl Propan 1 One Chemistry

Exploration in Sustainable and Renewable Chemical Transformations

A significant future direction for the chemistry of 2-Methyl-1-(2-nitrophenyl)propan-1-one lies in its application to sustainable synthesis, particularly in the creation of valuable heterocyclic compounds like quinolines. The classic Friedländer annulation, which condenses an o-aminoaryl ketone with a compound containing an α-methylene group, is a powerful tool for quinoline (B57606) synthesis. nih.govorganic-chemistry.org The transformation of this compound into a key intermediate for this reaction through the reduction of its nitro group represents a prime opportunity for green chemistry innovations.

Future research will likely focus on replacing traditional, often harsh, reducing agents with more environmentally benign alternatives. ijpsjournal.com This includes the use of nanocatalysts and green hydrogen donors. For instance, the reductive annulation of o-nitroaryl carbonyls has been achieved using nanocatalysts with formic acid serving as a hydrogen source. acs.org Such methodologies avoid heavy metal reductants and align with the principles of green chemistry by minimizing waste and hazardous substance use. ijpsjournal.comacs.org The development of one-pot tandem reactions, where the nitro group reduction and subsequent cyclization occur in a single vessel, further enhances the sustainability of this process by reducing separation steps and solvent usage. nih.gov

Below is a prospective data table illustrating the potential of various catalytic systems for the green synthesis of 2,3-disubstituted quinolines from substrates analogous to this compound.

| Catalyst System | Hydrogen Donor | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Ni/N-SiC | H₂ (3.0 MPa) | Ethanol | 40 | ~91 (for reduction step) | mpg.de |

| Fe Powder / AcOH | In situ | Acetic Acid | Reflux | High | nih.gov |

| Nanocatalyst (e.g., CuO NPs) | HCOOH | HFIP | 110 | 80-94 | acs.orgnih.gov |

| K₅CoW₁₂O₄₀·3H₂O | - | Solvent-free (MW) | 110 | 75-96 | organic-chemistry.org |

This interactive table showcases potential catalytic systems for the sustainable transformation of this compound.

Development of Novel Asymmetric Catalytic Systems for Its Derivatization

The prochiral ketone functionality in this compound is an ideal target for asymmetric reduction to produce chiral secondary alcohols. These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.govsigmaaldrich.com A major focus of future research will be the development of novel catalytic systems that can achieve this transformation with high enantioselectivity.

Among the most promising approaches is the Corey-Bakshi-Shibata (CBS) reduction, which employs chiral oxazaborolidine catalysts. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com These catalysts are well-known for their ability to reduce a wide variety of prochiral ketones to their corresponding alcohols with excellent levels of enantiomeric excess (ee). sigmaaldrich.comnih.gov Research in this area will likely explore the optimization of the CBS catalyst structure and reaction conditions to accommodate the specific steric and electronic properties of this compound. This includes generating the catalyst in situ from chiral precursors and borane (B79455) to enhance practicality and reproducibility. nih.gov

Furthermore, biocatalytic methods using alcohol dehydrogenases (ADHs) from microorganisms present a green and highly selective alternative. mdpi.comresearchgate.net Screening of various microbial strains or isolated enzymes could lead to the discovery of biocatalysts capable of reducing the ketone with near-perfect stereocontrol.

The table below summarizes representative results for the asymmetric reduction of analogous ketone substrates, indicating the potential for high enantioselectivity in the derivatization of this compound.

| Catalyst Type | Catalyst Example | Substrate Type | Typical Enantiomeric Excess (ee %) | Reference |

| Oxazaborolidine | (S)-2-Methyl-CBS-oxazaborolidine | Aromatic Ketones | >95 | sigmaaldrich.comnih.gov |

| Biocatalyst | Alcohol Dehydrogenase (ADH) | Aromatic Nitroketones | >99 | mdpi.com |

| Chiral Ru Complex | Ru(II)-TsDPEN | Aromatic Ketones | up to 99 | researchgate.net |

| Chiral Ir Complex | Ir-SpiroPAP | α-Substituted Lactones | up to 95 | google.com |

This interactive table highlights various catalytic systems that could be adapted for the asymmetric derivatization of this compound.

Integration into Flow Chemistry and Microfluidic Reactor Systems for Scalable Synthesis

The translation of synthetic routes involving this compound from batch to continuous flow processing is a critical area for future development. Microreactors and flow chemistry systems offer significant advantages in terms of safety, scalability, process control, and efficiency, particularly for reactions that are highly exothermic or involve hazardous intermediates. mdpi.comresearchgate.net

The tandem reduction-cyclization sequence to form quinolines is an excellent candidate for integration into a flow system. In such a setup, this compound could be mixed with a reducing agent in one module before the resulting amine intermediate is directly channeled into a second reactor zone to undergo condensation and cyclization. This approach minimizes the handling of potentially unstable intermediates and allows for precise control over reaction times and temperatures, often leading to improved yields and purity. mdpi.com The selective reduction of the ketone group is another transformation that would benefit from the enhanced mass and heat transfer characteristics of microreactors. mdpi.com

| Flow System Parameter | Advantage for Synthesis | Potential Application | Reference |

| Residence Time Control | Precise reaction timing, minimizing side products. | Tandem Reduction-Cyclization | mdpi.com |

| Heat Transfer | Efficient dissipation of heat from exothermic reactions. | Nitro Group Reduction | mdpi.com |

| Scalability | Easy transition from lab-scale to production volumes. | Quinoline Synthesis | researchgate.net |

| Safety | Small reactor volumes reduce risks with hazardous reagents. | Reactions involving H₂ gas or unstable intermediates. | mdpi.com |

This interactive table outlines the benefits of integrating syntheses involving this compound into flow chemistry systems.

Elucidation of Complex Reaction Networks Involving this compound

Understanding the intricate reaction pathways available to this compound is fundamental to unlocking its full synthetic potential. The proximity of the nitro and ketone functionalities allows for complex intramolecular interactions and tandem reactions. For instance, the reduction of the nitro group to an amine, followed by intramolecular condensation, is the basis for the Friedländer synthesis of 2-isopropyl-3-methylquinoline.

Future research will employ a combination of experimental and computational methods to map these reaction networks. nih.gov Mechanistic studies will focus on identifying key intermediates, transition states, and potential side reactions. For example, in the tandem reduction-cyclization, the reaction could proceed through different pathways depending on the conditions, potentially leading to the formation of quinolin-2(1H)-ones as side products. nih.gov Computational studies, using techniques like Density Functional Theory (DFT), will be invaluable for modeling reaction energetics and predicting the feasibility of different pathways, including those involving intramolecular oxygen transfer from the nitro group to other parts of the molecule. nih.gov

Discovery of Unforeseen Reactivity Modes under Non-Standard Conditions

Exploring the reactivity of this compound under non-standard conditions is a promising avenue for discovering novel chemical transformations. The use of alternative energy sources such as light (photochemistry), sound (sonochemistry), and microwaves can dramatically alter reaction outcomes.

Photochemical irradiation of ortho-nitrobenzyl compounds is known to induce intramolecular rearrangement reactions. rsc.org Specifically, photoirradiation of α-(2-nitrophenyl)ketones can lead to the formation of cyclic hydroxamates through a photoinduced oxygen transfer from the nitro group to the benzylic position. rsc.org Investigating the photochemistry of this compound could reveal unique rearrangement pathways.

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. fgcu.edu Ultrasound has been successfully applied to various syntheses, including the formation of heterocyclic compounds, and could accelerate reactions such as the Friedländer synthesis. fgcu.edu Similarly, microwave-assisted synthesis often leads to dramatic reductions in reaction times and can promote clean, high-yielding reactions, making it an attractive technique for the rapid, solvent-free synthesis of quinolines from 2-aminoaryl ketone precursors. organic-chemistry.org

| Energy Source | Potential Transformation | Advantage | Reference |

| UV Light | Intramolecular Rearrangement | Formation of novel heterocyclic structures (e.g., cyclic hydroxamates). | rsc.org |

| Ultrasound | Accelerated Condensation/Cyclization | Increased reaction rates, higher yields, green approach. | fgcu.edu |

| Microwaves | Rapid Tandem Synthesis | Drastically reduced reaction times, solvent-free conditions. | organic-chemistry.org |

This interactive table summarizes potential reactivity modes for this compound under non-standard energy sources.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-methyl-1-(2-nitrophenyl)propan-1-one?

The compound can be synthesized via TiCl₃-mediated reductive condensation, as demonstrated in the reaction of 2-nitrophenyl-substituted precursors. A typical procedure involves starting with a halogenated intermediate (e.g., 2.3.2a) under inert conditions, followed by flash chromatography purification (PE/EtOAc, 95:5) to isolate the product in high yield (81%) . Alternative methods include Friedel-Crafts acylation or nucleophilic substitution, but the choice depends on substituent compatibility and regioselectivity requirements.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- HRMS (High-Resolution Mass Spectrometry): Provides accurate molecular weight confirmation (e.g., [M+Na]⁺ ion analysis with <0.5 ppm error) .

- NMR Spectroscopy: ¹H and ¹³C NMR data (e.g., δ 148.5 ppm for carbonyl carbons, δ 7.5–12.2 ppm for aromatic protons) resolve substituent positioning and electronic environments .

- IR Spectroscopy: Key stretches include C=O (~1753 cm⁻¹) and NO₂ (~1520–1350 cm⁻¹) groups .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Parameters include a data-to-parameter ratio >8.4, R factor <0.06, and thermal displacement analysis for validating molecular geometry . Asymmetric unit packing and hydrogen-bonding networks are critical for interpreting stability and reactivity.

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data for nitroaromatic ketones like this compound?

Contradictions often arise from solvent effects, tautomerism, or crystallographic disorder. For example, unexpected splitting in aromatic proton signals may indicate hindered rotation of the nitro group. Multi-solvent NMR trials (CDCl₃, DMSO-d₆) and variable-temperature experiments can clarify dynamic behavior . Cross-validation with computational chemistry (DFT-optimized structures) is recommended .

Q. What mechanistic rationale supports the use of TiCl₃ in the synthesis of 2-nitrophenyl ketones?

TiCl₃ acts as a Lewis acid, facilitating the formation of electrophilic acylium intermediates. Its reductive properties stabilize reactive species during condensation, minimizing side reactions like nitro group reduction. Comparative studies with AlCl₃ or FeCl₃ highlight TiCl₃’s superior selectivity for nitro-substituted substrates .

Q. How does the nitro group influence the compound’s application in material science or catalysis?

The electron-withdrawing nitro group enhances electrophilicity, making the compound a precursor for photoactive polymers or ligand frameworks. For instance, it can participate in Ullmann coupling or serve as a building block for redox-active metal-organic frameworks (MOFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products